SIRT2 Inhibition Affinity and Selectivity Over SIRT1: A Quantitative Isoform Selectivity Fingerprint
N-mesityl-2-(2-thienyl)acetamide demonstrates a quantifiable selectivity for SIRT2 over SIRT1. In comparative enzymatic assays curated by BindingDB and ChEMBL, the compound competitively inhibits human SIRT2 with a Ki of 5.30 µM [1]. In contrast, its potency against the closely related isoform SIRT1 is substantially weaker, with an IC50 of 34 µM [2]. This 6.4-fold difference in inhibition potency provides a clear biochemical differentiation point from non-selective sirtuin inhibitors or analogs with undefined isoform selectivity profiles.
| Evidence Dimension | In vitro enzyme inhibition potency (Ki/IC50) and isoform selectivity |
|---|---|
| Target Compound Data | SIRT2 Ki: 5.30 µM; SIRT1 IC50: 34 µM |
| Comparator Or Baseline | SIRT1 inhibition by the same compound (internal benchmark); non-selective sirtuin inhibitors or related N-aryl analogs typically lack this selectivity data. |
| Quantified Difference | 6.4-fold selectivity for SIRT2 over SIRT1 (34 µM / 5.3 µM) |
| Conditions | Competitive inhibition (Ki) and non-competitive inhibition (IC50) assays for recombinant human SIRT2 and SIRT1, assessed via deacetylation activity using fluorescent substrates in the presence of NAD+. |
Why This Matters
This isoform selectivity data enables researchers to select a tool compound with a defined biochemical profile, reducing the confounding effects seen with pan-sirtuin inhibitors during target identification studies.
- [1] BindingDB. Entry for BDBM50193046 (CHEMBL3969626). Assay for SIRT2 Ki. View Source
- [2] BindingDB. Entry for BDBM50193046 (CHEMBL3969626). Assay for SIRT1 IC50. View Source
